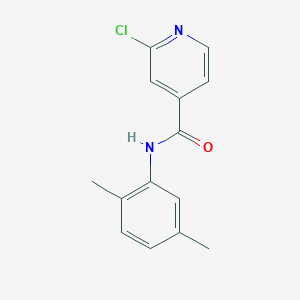

2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide

Description

2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide (CAS: 1019383-36-8) is a pyridine-based carboxamide derivative characterized by a chloro substituent at the pyridine ring’s 2-position and an N-linked 2,5-dimethylphenyl group. This compound is part of a broader class of herbicidal and pesticidal agents, where structural variations in substituent positioning and electronic properties significantly influence biological activity. Synthesized via microwave-assisted coupling of pyridine-4-carboxylic acid derivatives with substituted anilines, it is commercially available as a high-purity standard (95%) for research applications .

Properties

IUPAC Name |

2-chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-4-10(2)12(7-9)17-14(18)11-5-6-16-13(15)8-11/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPLDDPGBYNAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide exhibit promising anticancer properties. For instance, a study focused on the WNT/β-catenin signaling pathway found that certain derivatives could inhibit the binding of Dishevelled 1 (DVL1) to its receptor, Frizzled, which is crucial in many cancers, particularly colorectal cancer. This inhibition can lead to reduced tumor growth and increased levels of reactive oxygen species (ROS), indicating potential as a therapeutic agent against WNT-dependent cancers .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are vital for understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in substituents on the pyridine ring have been shown to affect the compound's efficacy against cancer cell lines. Compounds with specific electron-withdrawing groups demonstrated improved inhibitory effects on cancer cell proliferation, suggesting that further optimization of this compound could yield more potent anticancer agents .

Agricultural Applications

2.1 Insecticidal and Fungicidal Properties

Compounds containing the pyridine structure have been explored for their insecticidal and fungicidal activities. A series of benzamides with pyridine-linked structures have shown significant larvicidal effects against mosquito larvae and fungicidal activities against various fungi at low concentrations . This suggests that this compound could be developed into an effective agricultural pesticide.

2.2 Development of New Pesticides

The design of new pesticides often relies on bioisosterism, where one functional group is replaced with another to enhance biological activity while maintaining similar chemical properties. The incorporation of pyridine moieties into pesticide frameworks has been successful in producing compounds with improved efficacy against pests and pathogens .

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound makes it an interesting candidate for synthesizing functional materials. Its ability to form stable complexes with metal ions can be utilized in creating novel materials for electronic applications or catalysis.

3.2 Coordination Chemistry

Research into coordination compounds involving pyridine derivatives has shown potential for developing catalysts in organic reactions or materials for drug delivery systems. The coordination properties of the nitrogen atom in the pyridine ring allow for the formation of complexes that can be tailored for specific applications in catalysis or as sensors .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Position Effects on Pyridine-4-Carboxamides

*PET (Photosynthetic Electron Transport) inhibition data extrapolated from structurally related naphthalene-carboxamides .

Key Findings :

- In contrast, 3,5-dimethyl analogs (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit stronger electron-withdrawing effects, correlating with higher PET-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM) .

- Steric Effects : The 2,3-dimethylphenyl variant introduces steric hindrance at the ortho positions, which may reduce binding affinity to biological targets compared to the 2,5-dimethyl derivative .

Core Heterocycle Modifications

Table 2: Impact of Heterocyclic Core on Activity

Key Findings :

- Aromatic Core : Naphthalene-carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) demonstrate confirmed PET-inhibiting activity due to their planar, hydrophobic structure, which facilitates interaction with photosystem II proteins. Pyridine-carboxamides like the target compound may exhibit similar mechanisms but with altered binding kinetics due to the pyridine ring’s electronegativity .

Biological Activity

2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular structure includes a chloro group, a pyridine ring, and a carboxamide functional group, which are integral to its biological interactions. The compound's molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of approximately 260.72 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction may involve binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular pathways. Research indicates that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Initial studies have suggested that this compound possesses antimicrobial activity. This potential has been highlighted in research focusing on similar compounds, where derivatives have shown effectiveness against various bacterial strains . The compound's structure allows for interactions with bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Research indicates that the compound may also exhibit anticancer properties. For instance, studies have demonstrated that similar pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation . The specific mechanisms involved may include modulation of signaling pathways related to cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that may influence its biological activity:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide | C₁₄H₁₃ClN₂O | Similar structure but different substitution pattern on the phenyl ring. |

| 4-Chloro-N-(2,5-dimethylphenyl)pyridine-3-carboxamide | C₁₄H₁₃ClN₂O | Variation in position of chloro group; potential differences in biological activity. |

| N-(2,5-Dimethylphenyl)-pyridine-4-carboxamide | C₁₃H₁₅N₂O | Lacks chlorine; may exhibit different reactivity and biological properties. |

This table illustrates how variations in substitution patterns can lead to significant differences in biological activities.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that compounds with similar structures can significantly inhibit the growth of cancer cells such as MCF-7 and MDA-MB-231, with IC50 values indicating effective concentrations for therapeutic applications .

- Antimicrobial Efficacy : A study on related pyridine derivatives demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has an acceptable bioavailability profile with low toxicity in animal models . This is crucial for its development as a therapeutic agent.

Q & A

Q. What synthetic routes are recommended for 2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed amination of 2-chloropyridine-4-carboxylic acid derivatives with 2,5-dimethylaniline. Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), ligand selection (e.g., Xantphos), and solvent polarity (e.g., toluene vs. DMF). Elevated temperatures (110–130°C) improve coupling efficiency but may require inert atmosphere control. Yields typically range from 67% to 81%, with substituent effects on the aryl amine influencing reactivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons in the pyridine ring (δ 8.5–8.7 ppm) and methyl groups on the dimethylphenyl moiety (δ 2.2–2.4 ppm) confirm regioselectivity.

- IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) verify carboxamide formation.

- HRMS : Exact mass matching within ±2 ppm ensures purity. Cross-referencing with computed PubChem data (InChI key, SMILES) is critical for structural validation .

Q. What experimental design strategies optimize reaction conditions for scale-up?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to evaluate variables: temperature, catalyst ratio, and solvent volume. Response surface methodology (RSM) identifies optimal conditions while minimizing experiments. For example, a 3² factorial design with 12 runs can reduce trial-and-error inefficiencies by 40% .

Q. How is preliminary bioactivity screening conducted for this compound?

- Methodological Answer : Employ in vitro assays targeting kinases or GPCRs due to the pyridine-carboxamide scaffold’s prevalence in inhibitors. Use IC₅₀ determination via fluorescence polarization (FP) or time-resolved FRET. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (3–4 replicates) .

Advanced Research Questions

Q. How can computational modeling improve synthesis efficiency and predict reactivity?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for amination steps, identifying steric hindrance from 2,5-dimethyl groups. Molecular dynamics (MD) simulations optimize solvent-catalyst interactions. ICReDD’s reaction path search methods reduce development time by 30% through computational-experimental feedback loops .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Perform meta-analysis using standardized protocols (e.g., fixed vs. random effects models). Assess batch variability (e.g., HPLC purity >98%), solvent residues (e.g., DMSO in stock solutions), and assay conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal assays (SPR vs. FP) .

Q. How does reactor design impact scalability for multi-step syntheses?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic amination steps. Use CFD simulations to model fluid dynamics and avoid hot spots. Membrane separation (e.g., ceramic membranes) integrates purification, reducing downstream processing by 50% .

Q. What advanced techniques elucidate degradation pathways under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, 1–3 months) with LC-MS/MS identify hydrolysis products (e.g., free carboxylic acid). Isotope labeling (¹⁸O-water) traces hydrolytic cleavage mechanisms. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. How are reaction mechanisms validated for palladium-catalyzed steps?

- Methodological Answer : Operando IR spectroscopy tracks intermediate formation (e.g., Pd–aryl complexes). Isotopic labeling (¹⁵N-aniline) confirms N–C bond formation. Kinetic isotope effects (KIE) distinguish concerted vs. stepwise pathways .

Q. What methodologies assess environmental impact during synthesis?

- Methodological Answer :

Apply green chemistry metrics: E-factor (waste/solvent ratio), PMI (process mass intensity), and lifecycle analysis (LCA). Substitute toluene with cyclopentyl methyl ether (CPME) to reduce toxicity. Membrane technologies recover >90% of Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.